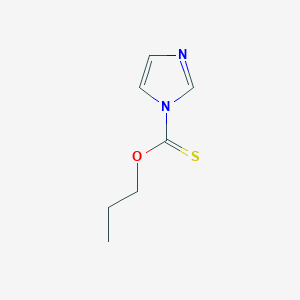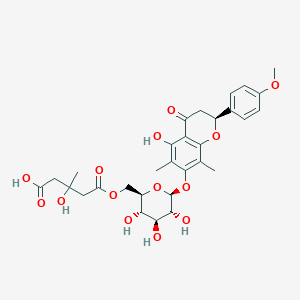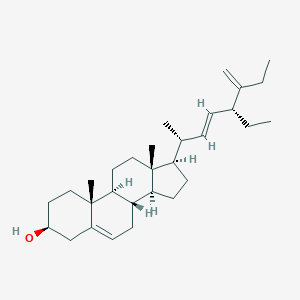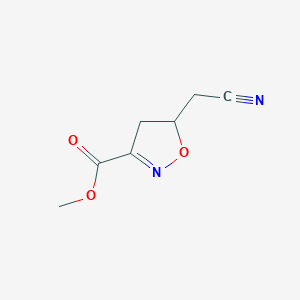
4-(4-Hydroxyphenyl)benzyl alcohol
Overview
Description
4-(4-Hydroxyphenyl)benzyl alcohol, also known as 4-hydroxybenzyl alcohol, is a phenolic compound with the molecular formula C13H12O2. It is characterized by the presence of a hydroxyl group attached to a benzyl alcohol moiety, which is further substituted with a hydroxyphenyl group. This compound is known for its antioxidant properties and is found in various natural sources, including the tubers of Gastrodia elata .
Mechanism of Action
Target of Action
4-(4-Hydroxyphenyl)benzyl alcohol, also known as 4-(4-HYDROXYMETHYLPHENYL)PHENOL, is a phenolic compound found in Gastrodia elata . It has been shown to have significant effects on the human central nervous system . .
Mode of Action
It is known to exhibit antioxidant and anti-asthmatic properties It is suggested that the compound interacts with its targets, leading to changes that result in these effects
Biochemical Pathways
It is known that the compound has effects on the human central nervous system This suggests that it may affect pathways related to neural signaling or neurotransmitter synthesis or degradation
Pharmacokinetics
It is soluble in water (67 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol This suggests that it may have good bioavailability
Result of Action
This compound has been shown to have antioxidant and anti-asthmatic effects . This suggests that it may have protective effects against oxidative stress and inflammation in the body.
Action Environment
It is known that the compound is combustible and has a risk of burning when exposed to high temperatures, open flames, or oxidizing agents . It should be stored in a sealed, ventilated, cool, and dry environment .
Biochemical Analysis
Biochemical Properties
4-(4-Hydroxyphenyl)benzyl alcohol has been shown to interact with various enzymes and proteins. For instance, it has been suggested that it may exert its antioxidant effects by upregulating the expression of antioxidant proteins such as nuclear factor E2-related factor 2 (Nrf2), peroxiredoxin 6 (Prdx6), and protein disulfide isomerase (PDI) .
Cellular Effects
In cellular models, this compound has been shown to reduce neuronal injury and lactate dehydrogenase (LDH) release induced by oxygen-glucose deprivation followed by reperfusion (OGD/R) . It also inhibits the proliferation of certain cell types and suppresses cell migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been suggested that it exerts its effects at the molecular level through upregulation of Nrf2, Prdx6, and PDI expression via the phosphatidylinositol 3-kinase (PI3K)/Akt pathway .
Metabolic Pathways
It has been suggested that it may be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Hydroxyphenyl)benzyl alcohol can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodophenol with 4-(hydroxymethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound often involves the use of green chemistry principles to minimize environmental impact. This includes the use of green solvents and catalysts, as well as optimizing reaction conditions to increase yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Hydroxyphenyl)benzyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-hydroxyphenylmethanol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 4-Hydroxybenzaldehyde.
Reduction: 4-Hydroxyphenylmethanol.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)benzyl alcohol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxybenzyl alcohol: A simpler phenolic compound with similar antioxidant properties.
4-Hydroxybenzaldehyde: An oxidation product of 4-(4-Hydroxyphenyl)benzyl alcohol with applications in organic synthesis.
4-Hydroxyphenylmethanol:
Uniqueness: this compound is unique due to its dual functionality, combining the properties of both a phenol and a benzyl alcohol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKOVDPTEKNQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622176 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162957-24-6 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)





![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)

![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)

![(2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B61909.png)
